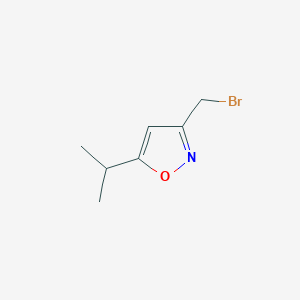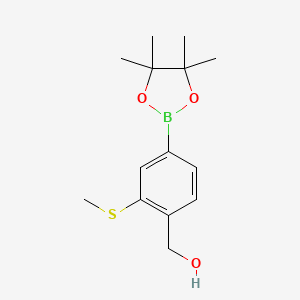![molecular formula C11H17Cl2N3 B13874072 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is an organic compound with the molecular formula C11H17Cl2N3 It is a derivative of benzene, featuring two chlorine atoms and a dimethylamino propyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The final step involves the substitution of the amine group with a dimethylamino propyl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dichloro-1,2-benzenediamine: Lacks the dimethylamino propyl group, making it less versatile in certain applications.
4,5-dichloro-N-(2-dimethylaminopropyl)-benzene-1,2-diamine: Similar structure but with a different position of the dimethylamino propyl group.
Uniqueness
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylamino propyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H17Cl2N3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C11H17Cl2N3/c1-16(2)5-3-4-15-11-7-9(13)8(12)6-10(11)14/h6-7,15H,3-5,14H2,1-2H3 |
Clé InChI |
QZXHPZGDKDZOAE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=CC(=C(C=C1N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


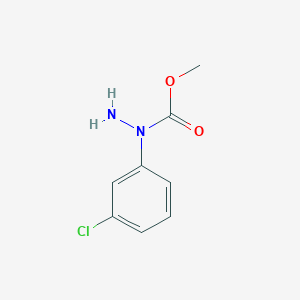
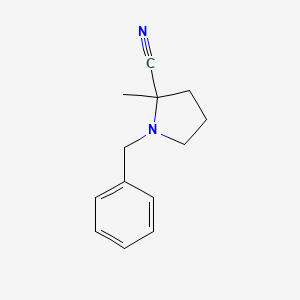
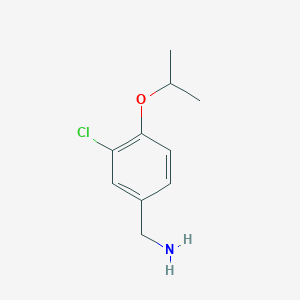
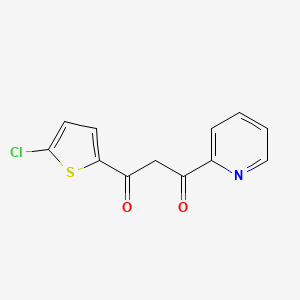
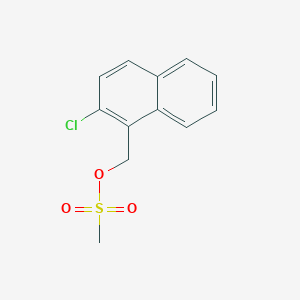

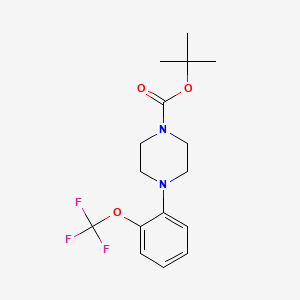

![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
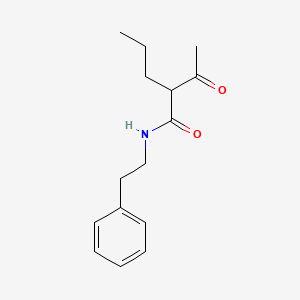
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
